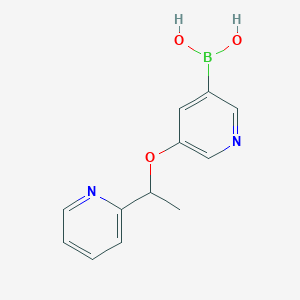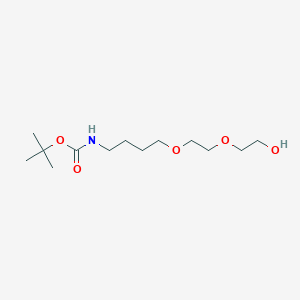
Tert-butyl (4-(2-(2-hydroxyethoxy)ethoxy)butyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (4-(2-(2-hydroxyethoxy)ethoxy)butyl)carbamate is an organic compound with the molecular formula C13H27NO6. It is a carbamate derivative, which means it contains a carbamate functional group (–NHCOO–). This compound is often used as a building block in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-(2-(2-hydroxyethoxy)ethoxy)butyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable alkylating agent. One common method is the reaction of tert-butyl carbamate with 4-(2-(2-hydroxyethoxy)ethoxy)butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at room temperature. The product is then purified by column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (4-(2-(2-hydroxyethoxy)ethoxy)butyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Amines.
Substitution: Various substituted carbamates depending on the reagent used.
Applications De Recherche Scientifique
Tert-butyl (4-(2-(2-hydroxyethoxy)ethoxy)butyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl (4-(2-(2-hydroxyethoxy)ethoxy)butyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes, making the compound useful in research and therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate
- Tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate
- Tert-butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate
Uniqueness
Tert-butyl (4-(2-(2-hydroxyethoxy)ethoxy)butyl)carbamate is unique due to its specific structure, which includes multiple ethoxy groups and a carbamate functional group. This structure provides the compound with distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and research.
Propriétés
Formule moléculaire |
C13H27NO5 |
|---|---|
Poids moléculaire |
277.36 g/mol |
Nom IUPAC |
tert-butyl N-[4-[2-(2-hydroxyethoxy)ethoxy]butyl]carbamate |
InChI |
InChI=1S/C13H27NO5/c1-13(2,3)19-12(16)14-6-4-5-8-17-10-11-18-9-7-15/h15H,4-11H2,1-3H3,(H,14,16) |
Clé InChI |
MMLMNBLVMDVXCU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


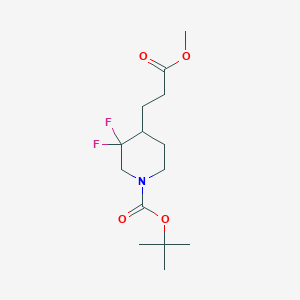
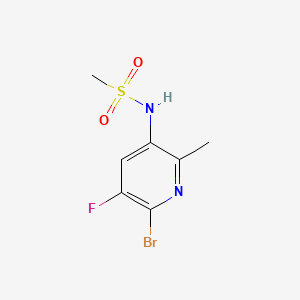
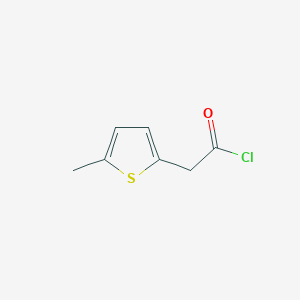
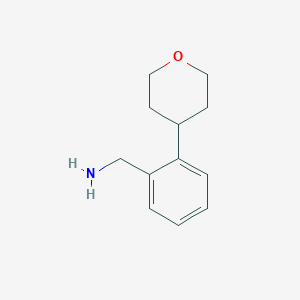
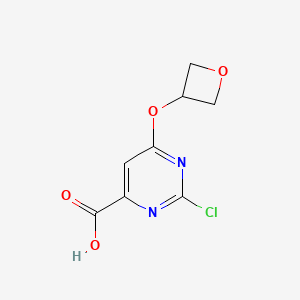

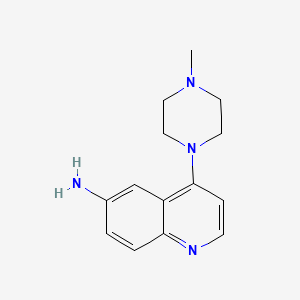
![tert-butyl N-[4-[(5-aminopyrimidin-2-yl)amino]phenyl]carbamate](/img/structure/B13900820.png)

![4-[(Methoxycarbonyl)oxy]butan-1-ol](/img/structure/B13900829.png)
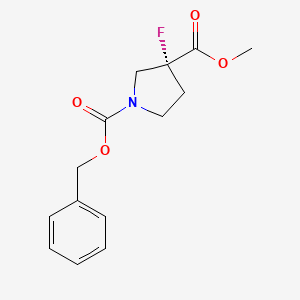
![1-[5-Bromo-2-(tert-butylsulfanyl)phenyl]ethan-1-one](/img/structure/B13900837.png)

